LIT-001 (free base) is a small-molecule compound that functions primarily as an agonist for the oxytocin receptor and exhibits mixed agonist and antagonist properties for the vasopressin receptor. First described in scientific literature in 2018, LIT-001 has garnered attention for its potential therapeutic applications, particularly in the treatment of social disorders such as autism. Its ability to mitigate social deficits in animal models positions it as a promising candidate for further research and development in psychiatric medicine .
LIT-001 was developed by researchers at the University of Strasbourg and the Centre National de la Recherche Scientifique in France. It is classified as a non-peptide oxytocin receptor agonist, distinguishing it from traditional peptide-based therapies that target similar pathways. This classification is significant because non-peptide compounds often exhibit improved pharmacokinetic properties, including better oral bioavailability and longer half-lives compared to their peptide counterparts .
The synthesis of LIT-001 involves a multi-step process that begins with the preparation of its core structure, followed by various functional group modifications. The synthetic route typically employs organic solvents and catalysts under controlled temperature and pressure conditions to achieve desired chemical transformations. Specific methods may include:
LIT-001 has a molecular formula of and a molecular weight of approximately 531.7 g/mol. Its structure is characterized by a unique arrangement that allows it to selectively bind to the oxytocin receptor while exhibiting varying degrees of activity on vasopressin receptors. The compound's predicted log P value ranges from 1.95 to 2.8, indicating moderate lipophilicity, which is beneficial for its ability to cross biological membranes, including the blood-brain barrier .
LIT-001 undergoes several types of chemical reactions that are critical for its function and potential applications:
The specific outcomes of these reactions depend on the reagents used and the conditions under which they are conducted, which can significantly influence the efficacy and safety profile of LIT-001 .
LIT-001 displays several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent capable of effectively reaching target sites within the body.
LIT-001 has several scientific research applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3